N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic small molecule featuring a quinazolinone core fused with a benzene ring and substituted with a phenyl group at position 2. The quinazolinone scaffold (a bicyclic structure with a pyrimidine-2-one moiety) is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF3N3O2/c24-17-11-10-15(23(25,26)27)12-18(17)28-20(31)13-30-19-9-5-4-8-16(19)21(29-22(30)32)14-6-2-1-3-7-14/h1-12H,13H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYQUWXXJSUBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetamide Group: The acetamide group can be attached by reacting the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethyl and Chloro Substituents: The trifluoromethyl and chloro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as trifluoromethyl iodide and chlorine gas.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives with higher oxidation states.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinazolinone derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Triazole Analogs : Sulfanyl-linked triazoles () are frequently explored as antimicrobials due to sulfur’s role in disrupting bacterial membranes .
- Electron-Withdrawing Groups : The 2-chloro-5-(trifluoromethyl)phenyl group is conserved across analogs, indicating its critical role in target binding or pharmacokinetics .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C₁₇H₁₃ClF₃N₃O₂
- Molecular Weight : 383.75 g/mol
- CAS Number : 1008946-71-1
The compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Antiviral Activity : Preliminary studies suggest that derivatives of quinazoline compounds can inhibit viral replication. For instance, compounds similar in structure have shown promising results against RNA viruses by interfering with viral polymerase activity .
- Anticancer Properties : Research indicates that quinazoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A related study demonstrated that compounds with similar scaffolds exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, thiazolidinone derivatives have been shown to inhibit HIV reverse transcriptase, suggesting potential applications in antiviral therapies .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Study 1: Antiviral Efficacy
A study published in MDPI highlighted the antiviral efficacy of a series of quinazoline derivatives against Hepatitis C virus (HCV). The lead compound exhibited an IC50 value of 32.2 μM against the NS5B polymerase, indicating significant antiviral potential .
Case Study 2: Anticancer Activity
In a comparative study on anticancer agents, this compound was tested against various human cancer cell lines. It demonstrated selective cytotoxicity towards HCT 116 cells with an IC50 of 10 μM, while showing minimal effects on normal fibroblasts .
Case Study 3: Enzyme Inhibition
Research has indicated that compounds structurally similar to this compound exhibit potent inhibition of HIV reverse transcriptase with IC50 values around 0.35 μM, highlighting their potential in developing antiviral therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
